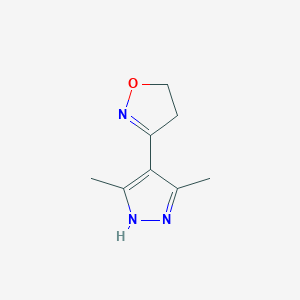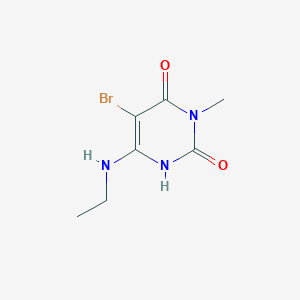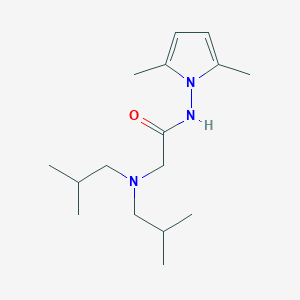
2-(Diisobutylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diisobutylamino)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diisobutylamino group and a dimethyl-substituted pyrrole ring. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diisobutylamino)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide typically involves the reaction of 2,5-dimethyl-1H-pyrrole with diisobutylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Post-reaction, the product is typically purified using techniques like crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diisobutylamino)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Applications De Recherche Scientifique
2-(Diisobutylamino)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Diisobutylamino)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the context of its application, whether in a biological system or a chemical reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
- 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Uniqueness
What sets 2-(Diisobutylamino)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
20675-52-9 |
|---|---|
Formule moléculaire |
C16H29N3O |
Poids moléculaire |
279.42 g/mol |
Nom IUPAC |
2-[bis(2-methylpropyl)amino]-N-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C16H29N3O/c1-12(2)9-18(10-13(3)4)11-16(20)17-19-14(5)7-8-15(19)6/h7-8,12-13H,9-11H2,1-6H3,(H,17,20) |
Clé InChI |
BMWIHQPJQHZCMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1NC(=O)CN(CC(C)C)CC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B15214154.png)

![5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214164.png)

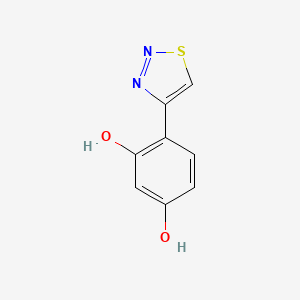
![Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B15214174.png)


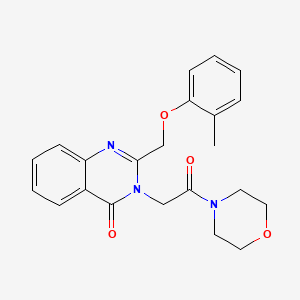
![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid](/img/structure/B15214203.png)

